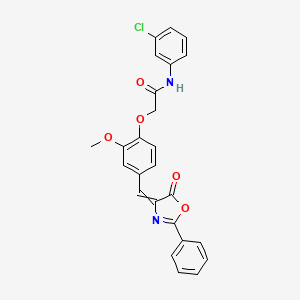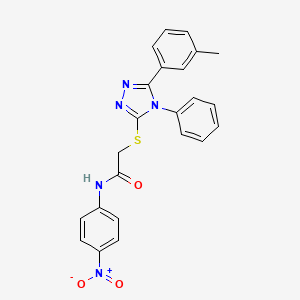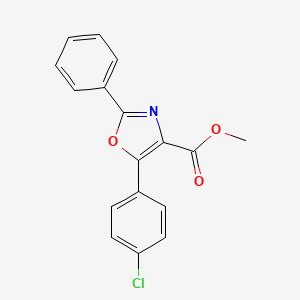![molecular formula C9H7F2NO2S B11773632 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole](/img/structure/B11773632.png)
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole typically involves the cyclization of o-aminophenols with appropriate reagents. One common method involves the reaction of o-aminophenol with difluoromethoxy and methylthio substituents under acidic conditions to form the benzoxazole ring . The reaction conditions often include the use of catalysts such as samarium triflate or copper iodide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzo[d]oxazole derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups at specific positions on the benzoxazole ring .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylthio Benzoxazole: Similar in structure but lacks the difluoromethoxy group.
4-(Difluoromethoxy)-2-(methylthio)benzo[d]oxazole: Similar but with different substitution patterns on the benzoxazole ring.
Uniqueness
2-(Difluoromethoxy)-7-(methylthio)benzo[d]oxazole is unique due to the presence of both difluoromethoxy and methylthio groups, which can impart distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H7F2NO2S |
|---|---|
Molekulargewicht |
231.22 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-7-methylsulfanyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H7F2NO2S/c1-15-6-4-2-3-5-7(6)13-9(12-5)14-8(10)11/h2-4,8H,1H3 |
InChI-Schlüssel |
QKAAJPHGTRLECL-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1OC(=N2)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethoxy)-4-hydroxybenzo[d]oxazole](/img/structure/B11773549.png)
![Ethyl 2-(((4-chlorophenyl)thio)methyl)-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B11773552.png)

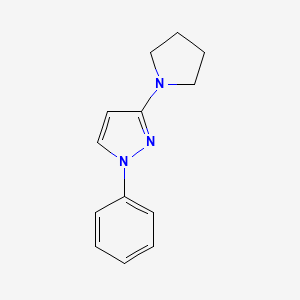
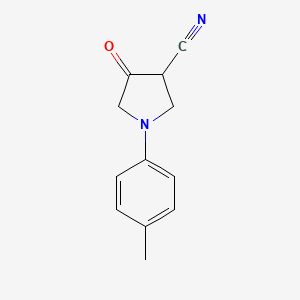
![4-Chlorobenzo[d]isothiazol-3-amine](/img/structure/B11773601.png)

![(R)-4-Benzyl-3-(2-(3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)acetyl)oxazolidin-2-one](/img/structure/B11773614.png)
